molecular formula C11H10F3NO3 B3283340 D-Phenylalanine, N-(trifluoroacetyl)- CAS No. 7656-14-6

D-Phenylalanine, N-(trifluoroacetyl)-

Cat. No.: B3283340
CAS No.: 7656-14-6
M. Wt: 261.2 g/mol
InChI Key: WVHMOENDFIKQBZ-MRVPVSSYSA-N
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Description

D-Phenylalanine, N-(trifluoroacetyl)-: is a derivative of D-phenylalanine, an essential aromatic amino acid. This compound is characterized by the presence of a trifluoroacetyl group attached to the nitrogen atom of the phenylalanine molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylalanine, N-(trifluoroacetyl)- typically involves the reaction of D-phenylalanine with ethyl trifluoroacetate. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves the use of solvents and catalysts to facilitate the reaction and achieve high yields .

Industrial Production Methods: Industrial production of D-Phenylalanine, N-(trifluoroacetyl)- follows similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and efficiency. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance production rates and maintain product quality .

Chemical Reactions Analysis

Types of Reactions: D-Phenylalanine, N-(trifluoroacetyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: D-Phenylalanine, N-(trifluoroacetyl)- is used as a building block in organic synthesis.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. Its trifluoroacetyl group can act as a probe to investigate molecular mechanisms .

Medicine: D-Phenylalanine, N-(trifluoroacetyl)- has potential therapeutic applications. It is being explored for its role in modulating neurotransmitter levels and as a potential treatment for certain neurological disorders .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of D-Phenylalanine, N-(trifluoroacetyl)- involves its interaction with specific molecular targets. The trifluoroacetyl group enhances its binding affinity to enzymes and receptors, modulating their activity. This compound can influence various biochemical pathways, including those involved in neurotransmitter synthesis and degradation .

Comparison with Similar Compounds

Uniqueness: D-Phenylalanine, N-(trifluoroacetyl)- is unique due to its trifluoroacetyl group, which imparts distinct chemical properties and enhances its reactivity. This makes it a valuable tool in various scientific and industrial applications .

Properties

IUPAC Name

(2R)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3/c12-11(13,14)10(18)15-8(9(16)17)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)(H,16,17)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHMOENDFIKQBZ-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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